Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dibromo substituents. The acetylamino and mercapto groups are then added through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced phenyl derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetylamino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2-(acetylamino)-N-(2,4-dichloro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-difluoro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-diiodo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
Uniqueness
The uniqueness of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs.
Properties
CAS No. |
97290-46-5 |
---|---|
Molecular Formula |
C19H27Br2N3O2S |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27Br2N3O2S/c1-12(25)22-17(11-27)19(26)23-18-13(8-14(20)9-16(18)21)10-24(2)15-6-4-3-5-7-15/h8-9,15,17,27H,3-7,10-11H2,1-2H3,(H,22,25)(H,23,26)/t17-/m0/s1 |
InChI Key |
YJGWIACOZHBSAS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.